molecular formula C8H12N2O2 B13246899 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13246899
M. Wt: 168.19 g/mol
InChI Key: FVVLUTXXHDGTHR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid (CAS Registry Number: 1287752-86-6 ) is a high-purity organic compound offered with a minimum purity of ≥98% . This chemical features a pyrazole ring system substituted with methyl groups at the 3 and 4 positions, and a propanoic acid chain at the 5 position. The molecular formula is C 8 H 12 N 2 O 2 and it has a molecular weight of 168.19 g/mol . As a versatile pyrazole-based building block , this compound is of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are widely investigated for their potential as core structures in developing novel pharmacologically active molecules. Researchers utilize this compound in the synthesis of more complex molecules, studying structure-activity relationships, and exploring new chemical spaces for therapeutic applications. Please handle with care. This product is classified with the signal word 'Warning' and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) is recommended. The product should be stored sealed in a dry environment at 2-8°C . Intended Use : This product is provided for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10-7(5)3-4-8(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

FVVLUTXXHDGTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The core pyrazole ring of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is typically synthesized via cyclization reactions involving hydrazine and 1,3-diketones. Specifically, 3,4-dimethyl-1,3-diketone is reacted with hydrazine under reflux conditions to form the pyrazole nucleus. This step is crucial for establishing the heterocyclic framework with the correct substitution pattern on the ring.

  • Reaction Conditions: Reflux in ethanol or methanol solvent systems, typically for several hours.
  • Catalysts: No external catalysts are generally required for ring formation, but reaction pH and temperature are carefully controlled to optimize yield.

Introduction of the Propanoic Acid Side Chain

Following pyrazole ring formation, the propanoic acid moiety is introduced via nucleophilic substitution reactions. The pyrazole intermediate is reacted with halogenated propanoic acid derivatives such as 3-bromopropanoic acid in the presence of a base like potassium carbonate.

  • Mechanism: The nucleophilic nitrogen or carbon site on the pyrazole ring attacks the electrophilic carbon of the halogenated propanoic acid, displacing the halide.
  • Reaction Conditions: Typically performed in polar aprotic solvents under reflux or elevated temperature to ensure completion.

Formation of Hydrochloride Salt (Optional)

To enhance water solubility and stability, the free acid form of the compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.

  • Procedure: The free acid is dissolved in an appropriate solvent and treated with stoichiometric amounts of HCl gas or aqueous hydrochloric acid.
  • Outcome: Formation of the hydrochloride salt improves handling and bioavailability for certain applications.

Alternative Synthetic Routes

Although the above is the most common method, alternative approaches include:

  • Condensation of Pyrazolone Derivatives: Using 1,3-dimethyl-2-pyrazolin-5-one derivatives condensed with propanoic acid derivatives under acidic or basic catalysis.
  • Multi-step Synthesis from β-Keto Esters: Starting from β-keto esters such as Boc-β-alanine derivatives, followed by hydrazine reaction and subsequent functional group transformations to yield pyrazole propanoic acid analogues.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation 3,4-Dimethyl-1,3-diketone + Hydrazine Ethanol/Methanol Reflux (70-80 °C) 70-85 Time: 4-8 hours
Propanoic acid side chain addition 3-bromopropanoic acid + K2CO3 (base) DMF/DMSO 80-100 °C 65-80 Reaction time: 6-12 hours
Hydrochloride salt formation HCl (aq) or HCl gas Ethanol/Water Room temperature Quantitative Improves solubility

Analytical Characterization Post-Synthesis

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR shows characteristic methyl signals at δ 2.1–2.5 ppm and pyrazole ring protons at δ 5.5–6.0 ppm.
    • ^13C NMR confirms carbonyl and aromatic carbons.
  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for carboxylic acid C=O stretch (~1700 cm⁻¹).
    • Broad O-H stretch from carboxylic acid (~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with C8H13N2O2 (free acid) or C8H13ClN2O2 (hydrochloride salt).
  • Elemental Analysis:

    • Carbon, hydrogen, nitrogen, and oxygen percentages within ±0.3% of theoretical values.

Purity Assessment

Chemical Reaction Analysis and Derivatization

Oxidation Reactions

  • Methyl groups on the pyrazole ring can be oxidized to carboxylic acids using oxidants like potassium permanganate or chromium trioxide.
  • Example product: 3-(3,4-dicarboxy-1H-pyrazol-5-yl)propanoic acid.

Reduction Reactions

  • The propanoic acid carbonyl can be reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.
  • Product example: 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanol.

Substitution Reactions

  • Electrophilic substitution on the pyrazole ring can introduce halogen or other functional groups using bromine or chlorine with Lewis acid catalysis.
  • Enables synthesis of diverse derivatives for biological activity screening.

Industrial Scale Considerations

  • Continuous flow reactors are employed for enhanced control over reaction parameters, improving yield and purity.
  • Automated reagent addition and temperature control optimize reproducibility.
  • Purification often involves recrystallization or chromatographic techniques to meet pharmaceutical-grade standards.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Yield (%) Advantages Challenges
Pyrazole ring synthesis Cyclization of hydrazine with 3,4-dimethyl-1,3-diketone Hydrazine, 3,4-dimethyl-1,3-diketone 70-85 Straightforward, high yield Requires reflux, careful control
Side-chain introduction Nucleophilic substitution with 3-bromopropanoic acid 3-bromopropanoic acid, K2CO3 65-80 Efficient, versatile Longer reaction times
Hydrochloride salt formation Acid-base reaction with HCl Hydrochloric acid Quantitative Improves solubility Requires handling of corrosive acid
Alternative β-keto ester route Multi-step synthesis from Boc-β-alanine derivatives Boc-β-alanine, hydrazine, reagents 50-80 Access to analogues Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison Table

Compound Name Heterocycle Substituents (Heterocycle) Propanoic Acid Chain Modification Molecular Weight Reported Bioactivity
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid Pyrazole 3,4-dimethyl None 175.19 Not specified
(3S)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid Pyrazole 1,4-dimethyl 3-amino group 183.21 Not specified
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 1,2,4-Triazole 3-bromo None 220.02 (calc.) Not specified
3-(1H-Imidazol-5-yl)propanoic acid Imidazole None None 154.15 (calc.) Neuroprotective (in vitro)
3-(3′-Hydroxyphenyl)propanoic acid Phenyl 3-hydroxy None 180.16 Anti-inflammatory, anti-diabetic

Comparison with Pyrazole Derivatives

  • Substituent Position and Electronic Effects: The target compound’s 3,4-dimethylpyrazole group contrasts with the 1,4-dimethyl substitution in (3S)-3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid .
  • Amino Group Influence: The (3S)-3-amino derivative introduces chirality and an additional hydrogen-bonding site, which could improve solubility or target specificity compared to the non-substituted propanoic acid chain in the target compound .

Comparison with Heterocycle-Variant Compounds

  • Triazole vs. Pyrazole: 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid replaces the pyrazole with a triazole ring, introducing a bromine atom. Triazoles exhibit distinct electronic properties due to the third nitrogen atom, which may increase metabolic stability but reduce basicity compared to pyrazoles .
  • Imidazole vs. Pyrazole: 3-(1H-Imidazol-5-yl)propanoic acid features an imidazole ring with two adjacent nitrogen atoms, enabling stronger hydrogen bonding.

Comparison with Phenylpropanoic Acid Derivatives

3-(3′-Hydroxyphenyl)propanoic acid, a phenyl analog, demonstrates anti-inflammatory and anti-diabetic effects attributed to its phenolic hydroxyl group . In contrast, the target compound’s pyrazole ring lacks hydroxyl substituents, likely reducing antioxidant capacity but improving lipophilicity and membrane permeability. Notably, 3-(3′,4′-dihydroxyphenyl)acetic acid (a related phenyl derivative) shows enhanced anti-cancer activity over hydroxyl-free analogs, underscoring the importance of substituent polarity in bioactivity .

Key Research Findings and Implications

  • Substituent Impact: Methyl groups on heterocycles (as in the target compound) generally enhance lipophilicity, favoring passive diffusion across biological membranes, while hydroxyl or amino groups improve solubility and target interaction .
  • Heterocycle Choice : Pyrazoles balance aromatic stability and moderate polarity, making them versatile scaffolds. Triazoles and imidazoles offer unique electronic profiles but may require additional synthetic steps .
  • Unanswered Questions: The target compound’s specific biological activities remain uncharacterized in the provided evidence.

Biological Activity

3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring with two methyl substitutions and a propanoic acid side chain. Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is C8H12N2O2C_8H_{12}N_2O_2. Its structural features include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Methyl Substituents : Located at the 3 and 4 positions of the pyrazole ring.
  • Propanoic Acid Group : Attached to the nitrogen of the pyrazole, enhancing its solubility and biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid as an antimicrobial agent. It has been shown to possess significant activity against various bacterial strains, including multidrug-resistant organisms. Research indicates that compounds within the pyrazole class can serve as effective antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii4 - 8 µg/mL
Klebsiella pneumoniae8 - 16 µg/mL
Staphylococcus aureus16 - 32 µg/mL

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have reported that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study found that specific analogs showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone7686
Pyrazole Derivative61 - 8576 - 93

The biological activity of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is believed to be mediated through its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .

Case Studies

  • Study on Antibiotic Potentiation : A study evaluated the synergistic effects of various pyrazole derivatives with colistin against MDR Acinetobacter baumannii. The findings indicated that certain derivatives could significantly enhance the activity of colistin, suggesting potential for combination therapies .
  • Inflammation Model in Mice : In a carrageenan-induced edema model, compounds derived from pyrazoles exhibited comparable anti-inflammatory effects to indomethacin, indicating their potential therapeutic applications in inflammatory diseases .

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